molecular formula C20H25NO B1196741 alpha,alpha-Diphenyl-beta-methyl-1-pyrrolidinepropanol CAS No. 2260-35-7

alpha,alpha-Diphenyl-beta-methyl-1-pyrrolidinepropanol

Cat. No.: B1196741
CAS No.: 2260-35-7
M. Wt: 295.4 g/mol
InChI Key: XVAIJJSJCGMFMJ-UHFFFAOYSA-N
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Description

alpha,alpha-Diphenyl-beta-methyl-1-pyrrolidinepropanol: is an organic compound with the molecular formula C20H25NO and a molecular weight of 295.4 g/mol. This compound is characterized by the presence of a pyrrolidine ring, a phenyl group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha-Diphenyl-beta-methyl-1-pyrrolidinepropanol typically involves the reaction of alpha,alpha-diphenyl-beta-methyl-1-pyrrolidinepropanone with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent like ethanol or tetrahydrofuran under controlled temperature conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reducing agents and solvents, with additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: alpha,alpha-Diphenyl-beta-methyl-1-pyrrolidinepropanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form secondary or tertiary alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

Chemistry: alpha,alpha-Diphenyl-beta-methyl-1-pyrrolidinepropanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of pyrrolidine derivatives on cellular processes and enzyme activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha,alpha-Diphenyl-beta-methyl-1-pyrrolidinepropanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

  • alpha,alpha-Diphenyl-beta-methyl-1-pyrrolidinepropanone
  • alpha,alpha-Diphenyl-beta-methyl-1-pyrrolidinepropanamine
  • alpha,alpha-Diphenyl-beta-methyl-1-pyrrolidinepropanoic acid

Uniqueness: alpha,alpha-Diphenyl-beta-methyl-1-pyrrolidinepropanol is unique due to the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its ketone, amine, and acid analogs. This hydroxyl group allows for a wider range of chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-methyl-1,1-diphenyl-3-pyrrolidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-17(16-21-14-8-9-15-21)20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,10-13,17,22H,8-9,14-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAIJJSJCGMFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15192-52-6 (hydrochloride)
Record name 2-Methyl-1,1-diphenyl-3-(1-pyrrolidyl)-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002260357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50945255
Record name 2-Methyl-1,1-diphenyl-3-(pyrrolidin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260-35-7
Record name 2-Methyl-1,1-diphenyl-3-(1-pyrrolidyl)-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002260357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1,1-diphenyl-3-(pyrrolidin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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